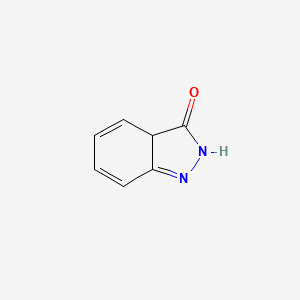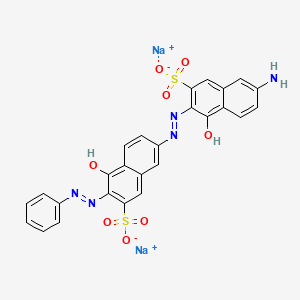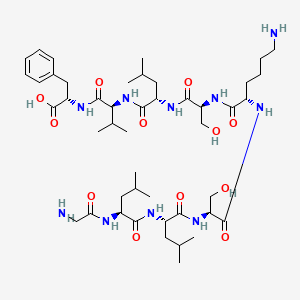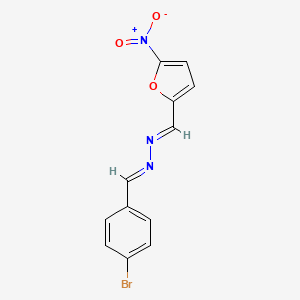
Antitrypanosomal agent 16
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antitrypanosomal agent 16 is a compound designed to combat trypanosomiasis, a disease caused by parasitic protozoa of the genus Trypanosoma. This disease is responsible for significant morbidity and mortality, particularly in sub-Saharan Africa and parts of South America. The compound has shown promising results in inhibiting the growth and proliferation of Trypanosoma species, making it a potential candidate for therapeutic use.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antitrypanosomal agent 16 typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the synthesis of 3-aminoquinoline derivatives, which are then coupled with substituted benzenesulphonamide . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Antitrypanosomal agent 16 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are employed.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further modified to enhance their antitrypanosomal activity .
Wissenschaftliche Forschungsanwendungen
Antitrypanosomal agent 16 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the synthesis and reactivity of quinoline derivatives.
Biology: Investigated for its effects on Trypanosoma species at the cellular and molecular levels.
Medicine: Potential therapeutic agent for treating trypanosomiasis, with ongoing research into its efficacy and safety.
Industry: Could be developed into a commercial drug for the treatment of parasitic infections
Wirkmechanismus
The mechanism of action of Antitrypanosomal agent 16 involves the inhibition of key enzymes and pathways essential for the survival of Trypanosoma species. The compound targets the enzyme dihydrofolate reductase-thymidylate synthase (DHFR-TS), which is crucial for DNA synthesis and cell division . By binding to the active site of this enzyme, this compound disrupts the parasite’s ability to replicate and survive .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Melarsoprol: An arsenic-based drug used to treat late-stage trypanosomiasis.
Pentamidine: An antimicrobial medication used to treat early-stage trypanosomiasis.
Nifurtimox: A nitrofuran compound used in combination therapy for trypanosomiasis.
Uniqueness
Antitrypanosomal agent 16 stands out due to its high specificity and potency against Trypanosoma species, with lower toxicity compared to traditional treatments. Its unique mechanism of action and favorable pharmacokinetic properties make it a promising candidate for further development .
Eigenschaften
Molekularformel |
C12H8BrN3O3 |
|---|---|
Molekulargewicht |
322.11 g/mol |
IUPAC-Name |
(E)-1-(4-bromophenyl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]methanimine |
InChI |
InChI=1S/C12H8BrN3O3/c13-10-3-1-9(2-4-10)7-14-15-8-11-5-6-12(19-11)16(17)18/h1-8H/b14-7+,15-8+ |
InChI-Schlüssel |
HQDRVZFQUIUQSK-IROCBMIISA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=N/N=C/C2=CC=C(O2)[N+](=O)[O-])Br |
Kanonische SMILES |
C1=CC(=CC=C1C=NN=CC2=CC=C(O2)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-cyano-4-methyl-5-[[2-[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]-2,7-diazaspiro[3.5]nonan-7-yl]methyl]indol-1-yl]acetamide](/img/structure/B12363436.png)
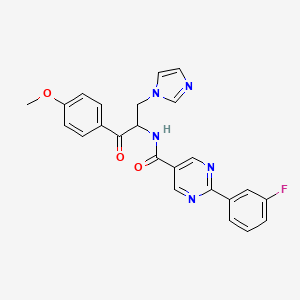

![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-tricosa-10,12-diynoyloxypropyl] tricosa-10,12-diynoate](/img/structure/B12363458.png)
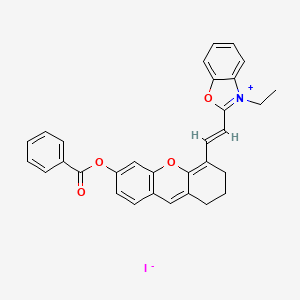

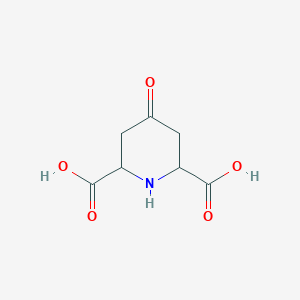
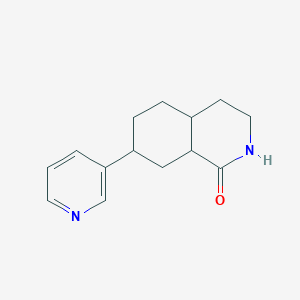
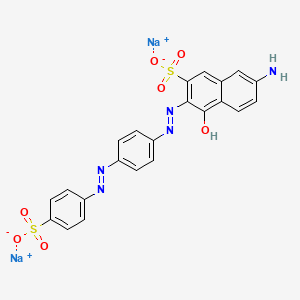
![2-[3-[Di(propan-2-yl)amino]-1-(2,3,4,5,6-pentadeuteriophenyl)propyl]-4-(hydroxymethyl)phenol](/img/structure/B12363512.png)
